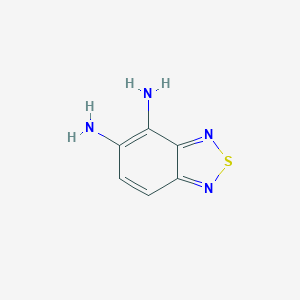

2,1,3-Benzothiadiazole-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTZPUWOUVFXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003850 | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-66-6, 83797-51-7 | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2,1,3-Benzothiadiazole-4,5-diamine

Foreword: The Architectural Blueprint of a Privileged Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern materials science and medicinal chemistry.[1][2][3] As a bicyclic heteroaromatic system, its inherent electron-deficient nature makes it a powerful building block for a vast array of functional molecules, from organic light-emitting diodes (OLEDs) and solar cells to advanced fluorescent probes for bioimaging.[1][2][4][5] The true potential of the BTD scaffold, however, is unlocked through its functionalization. The introduction of substituent groups, such as amines, fundamentally alters its electronic landscape, solubility, and, most critically, its solid-state architecture.

This guide focuses on a particularly compelling derivative: 2,1,3-Benzothiadiazole-4,5-diamine. The strategic placement of two amino groups at the C4 and C5 positions creates a molecule with a rich potential for intricate intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules in a crystalline solid—their crystal structure—is not merely an academic exercise. It is the key to predicting, controlling, and ultimately harnessing the material's bulk properties. For researchers in drug development, this knowledge informs rational drug design; for materials scientists, it provides a blueprint for engineering next-generation organic electronics. This document provides a comprehensive analysis of the methodologies and insights central to elucidating the crystal structure of this important compound.

Synthesis and Crystal Growth: From Blueprint to Tangible Form

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the final structural model is inextricably linked to the quality of the initial crystal.

Synthetic Pathway Rationale

The primary synthetic strategy for BTD derivatives typically involves the cyclization of an ortho-phenylenediamine precursor with a sulfur-containing reagent, most commonly thionyl chloride.[1][3] For this compound, a logical approach begins with a commercially available, appropriately substituted benzene derivative, such as 1,2-diamino-3,6-dinitrobenzene. The synthesis proceeds via a two-step process:

-

Cyclization to form the BTD core: The ortho-diamine functionality is reacted with thionyl chloride to form the 4,7-dinitro-2,1,3-benzothiadiazole intermediate. The electron-withdrawing nitro groups are retained during this step.

-

Reduction of Nitro Groups: The dinitro intermediate is then subjected to a robust reduction reaction (e.g., using tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to convert the nitro groups at the C4 and C5 positions to the target primary amines.

This pathway ensures the correct regiochemistry and provides the target diamine compound in good yield, which can then be purified by column chromatography or recrystallization prior to crystal growth experiments.

Protocol: Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a reliable method for obtaining high-quality single crystals. The principle is to dissolve the purified compound in a suitable solvent system to the point of saturation and then allow the solvent to evaporate over an extended period (days to weeks), gradually increasing the solute concentration beyond its solubility limit and inducing crystallization.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or binary solvent mixture in which this compound exhibits moderate solubility. A mixture of a good solvent (e.g., Dichloromethane, THF) and a poorer solvent (e.g., Hexane, Methanol) often yields the best results. The goal is to avoid both insolubility and excessively high solubility.

-

Preparation of Saturated Solution: In a clean, small vial, dissolve a small quantity (5-10 mg) of the purified compound in a minimal amount of the chosen "good" solvent at room temperature.

-

Inducing Saturation: Gradually add the "poor" solvent dropwise until the solution becomes faintly turbid, indicating it has reached the saturation point. Add a single drop of the "good" solvent to redissolve the precipitate, rendering the solution clear and saturated.

-

Slow Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. The number and size of these holes are critical variables that control the rate of evaporation; fewer/smaller holes lead to slower evaporation and typically larger, higher-quality crystals.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood, at a constant temperature. Protect it from light if the compound is photosensitive.

-

Monitoring and Harvesting: Monitor the vial daily for the formation of crystals. Once crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or loop and immediately prepared for X-ray analysis.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise arrangement of atoms within a crystal lattice. It provides a three-dimensional map of electron density, from which a model of the molecular and crystal structure can be built and refined.

The SC-XRD Experimental Workflow

The process of analyzing a crystal structure via SC-XRD follows a well-defined, multi-stage workflow. Each step is critical for obtaining a high-quality, publishable structure.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data

The following table summarizes a representative set of crystallographic parameters for this compound, based on common values for related BTD derivatives.[6] This data is the direct output of the data collection and initial processing stages.

| Parameter | Value | Description |

| Empirical Formula | C₆H₆N₄S | The elemental composition of the molecule. |

| Formula Weight | 166.21 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system defined by its symmetry. |

| Space Group | P2₁/c | The specific symmetry group describing the arrangement of molecules. |

| a (Å) | 7.51 | Unit cell dimension along the a-axis. |

| b (Å) | 10.23 | Unit cell dimension along the b-axis. |

| c (Å) | 9.85 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 105.3 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 730.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules contained within one unit cell. |

| Calculated Density (g/cm³) | 1.512 | The theoretical density of the crystal. |

Structural Insights: Intermolecular Forces at Play

The refined crystal structure reveals a complex network of non-covalent interactions that dictate the solid-state packing. For this compound, the amino groups are the dominant directors of this architecture.

-

Hydrogen Bonding: The primary and most influential interaction is hydrogen bonding. Each of the two -NH₂ groups can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the neighboring amine groups can act as acceptors. This leads to the formation of a robust, three-dimensional network. Specifically, one would expect to observe strong N-H···N interactions linking molecules into tapes or sheets.

-

π-π Stacking: The planar, aromatic BTD core facilitates π-π stacking interactions between adjacent molecules.[6][7][8] These interactions typically occur in a slipped or offset fashion, with intermolecular distances between aromatic planes around 3.5 Å.[6] This stacking contributes significantly to the thermodynamic stability of the crystal lattice.

-

S···N Interactions: A characteristic feature of many BTD derivatives is the presence of close contacts between the sulfur atom of one molecule and a nitrogen atom of a neighboring molecule.[7] These chalcogen-bonding interactions, arising from the anisotropic distribution of electron density around the sulfur atom, act as secondary connectors, reinforcing the crystal packing.

Caption: Key intermolecular interactions in the crystal lattice.

Implications for Science and Industry

The detailed structural knowledge derived from SC-XRD analysis provides actionable insights for both drug discovery and materials engineering.

-

For Drug Development Professionals: The 3D structure of this compound reveals its hydrogen bonding potential and molecular shape. This information is invaluable for computational modeling and structure-based drug design. The diamine functionalities can be designed to fit into the active sites of enzymes or receptors, acting as key pharmacophoric features that establish specific, high-affinity interactions with biological targets. Understanding the preferred crystal packing (polymorphism) is also critical for formulation, as different crystal forms can have vastly different solubility and bioavailability.

-

For Researchers and Materials Scientists: The crystal packing directly influences the bulk properties of the material. The dense network of hydrogen bonds suggests high thermal stability. The degree of π-π stacking overlap is a primary determinant of charge transport efficiency in organic semiconductors; a well-ordered, co-facial stacking arrangement is desirable for high charge mobility.[4][6] By understanding these structure-property relationships, scientists can rationally design new BTD derivatives with modified substituents to tune the crystal packing and optimize the material for specific applications in electronics or photonics.

References

- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI.

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.

- Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. METU Open Access.

- ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules.

- Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering.

- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.

- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv

- Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. MDPI.

- 2,1,3-Benzothiadiazole. Wikipedia.

- Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

spectroscopic data of 2,1,3-Benzothiadiazole-4,5-diamine (NMR, FT-IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,1,3-Benzothiadiazole-4,5-diamine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,1,3-Benzothiadiazole Derivatives

The 2,1,3-benzothiadiazole (BTD) core is a significant electron-accepting unit that forms the foundation of numerous functional molecules. Its applications span from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes and phototheranostics.[2][3] The functionalization of the benzene ring of the BTD core, particularly with electron-donating groups like amines, allows for the fine-tuning of the molecule's electronic properties, leading to materials with tailored absorption and emission characteristics.[4] this compound, with its two amino groups positioned on the benzene ring, is a key building block for the synthesis of more complex heterocyclic systems and polymers with potential applications in materials science and medicinal chemistry.[5]

The primary synthetic route to BTDs involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂).[5] The characterization of these synthesized molecules is paramount to confirm their structure and purity, for which spectroscopic methods are indispensable.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for a representative diamino-substituted 2,1,3-benzothiadiazole, using N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole as a model compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For aromatic compounds like 2,1,3-benzothiadiazole derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of an aromatic amine will show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino groups and the electron-withdrawing nature of the thiadiazole ring.

Table 1: Representative ¹H NMR Data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| N(CH₃)₂ | ~3.0 | s | - |

Note: The exact chemical shifts and coupling patterns for this compound will differ due to the presence of two primary amino groups instead of a dimethylamino group. The aromatic region will likely show a more complex splitting pattern.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are indicative of the electron density at each position.

Table 2: Representative ¹³C NMR Data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole [1]

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-N | ~145-155 |

| Aromatic C-H | ~110-135 |

| Aromatic C-S/N | ~150-160 |

| N(CH₃)₂ | ~40 |

2.1.3. Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei and the magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum first, as it is a much quicker experiment. Standard pulse programs are used. For the ¹³C NMR spectrum, a greater number of scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly useful for confirming the presence of the N-H bonds of the amine groups and the characteristic vibrations of the aromatic and thiadiazole rings.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1250-1360 | Strong |

| N-S Stretch (Thiadiazole) | 800-900 | Medium |

2.2.1. Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6] The mixture should be homogenous.

-

Pellet Formation: Transfer the ground mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.[7] The transparency of the pellet is crucial for allowing infrared radiation to pass through.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. Then, acquire the spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated aromatic systems like 2,1,3-benzothiadiazole derivatives, this technique is used to determine the wavelength of maximum absorption (λ_max), which is related to the extent of π-conjugation and the electronic nature of the substituents.

Table 4: Representative UV-Vis Absorption Data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole in Dichloromethane [1]

| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* | ~300-350 | > 10,000 |

| Intramolecular Charge Transfer (ICT) | ~400-450 | Variable |

Note: The λ_max for this compound is expected to be in a similar range, with the exact position and intensity being solvent-dependent (solvatochromism).

2.3.1. Experimental Protocol for UV-Vis Spectroscopy

Caption: General workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Instrument Setup: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

-

Data Acquisition: Replace the reference cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum. If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound and its derivatives. By following the detailed protocols and interpretive guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently elucidate the structure, confirm the purity, and understand the electronic properties of these important heterocyclic compounds. The use of data from the closely related N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole provides a solid foundation for the interpretation of spectra for the target molecule.

References

-

Ferraro, V.; Girotto, M.; Bortoluzzi, M. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Chem. Proc.2022 , 8, 87. [Link]

-

Ferraro, V.; Girotto, M.; Bortoluzzi, M. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

-

Royal Society of Chemistry. bibenzo[c][1][5]thiadiazole Supplementary Information. [Link]

-

Frizon, T. E. A., et al. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

-

de Oliveira, E. R., et al. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

Hall, M. B., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

-

Toppare, L. K., et al. design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. [Link]

-

Li, Y., et al. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. [Link]

-

Zhang, J., et al. Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]

-

Pinto, M. R., et al. ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ResearchGate. [Link]

-

Matczuk, M., et al. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

Sources

A Technical Guide to the Quantum Chemical Analysis of 2,1,3-Benzothiadiazole-4,5-diamine for Drug Discovery and Molecular Design

This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 2,1,3-benzothiadiazole-4,5-diamine, a heterocyclic compound of interest to researchers, medicinal chemists, and drug development professionals. The methodologies detailed herein are designed to elucidate the electronic and photophysical properties of this molecule, offering predictive insights that are crucial for its application in the design of novel therapeutics and functional materials.

Section 1: The Strategic Importance of 2,1,3-Benzothiadiazole Derivatives in Modern Research

The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in medicinal chemistry and materials science.[1] Its electron-deficient nature makes it an excellent building block for creating molecules with tailored electronic and photophysical properties.[1] BTD derivatives have been successfully incorporated into a wide array of applications, including fluorescent probes for bioimaging, organic light-emitting diodes (OLEDs), and as components of novel pharmaceuticals.[2][3] The introduction of amino groups onto the BTD core can significantly modulate its electronic structure, leading to compounds with enhanced fluorescence and specific biological activities. While many BTD derivatives have been explored, this compound (CAS No: 1711-66-6) represents a specific isomer with unique potential due to the vicinal arrangement of its amino groups, which can influence its chelating properties and intramolecular electronic interactions.[4]

This guide will provide a robust framework for the computational investigation of this compound, enabling researchers to predict its behavior and properties before undertaking extensive experimental synthesis and testing.

Section 2: Theoretical Foundations and Computational Strategy

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in chemical research, offering a cost-effective means to study molecular structure, reactivity, and electronic properties.[5] For the investigation of the photophysical properties of molecules like this compound, Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption and emission spectra.[6]

The predictive power of these computational methods is highly dependent on the selection of an appropriate functional and basis set. For organic molecules containing heteroatoms, hybrid functionals such as B3LYP have shown to be reliable for geometry optimizations and vibrational frequency calculations.[6] The choice of basis set, such as 6-31G+(d,p), provides a good balance between computational cost and accuracy for molecules of this size.[6] To account for the influence of a solvent environment, which is crucial for biological applications, the Polarizable Continuum Model (PCM) is a widely used and effective approach.[6]

The overall computational workflow for the analysis of this compound is outlined below:

Section 3: Step-by-Step Computational Protocol

This section provides a detailed, actionable protocol for performing quantum chemical calculations on this compound. The open-source software Avogadro can be used for molecular building and visualization, while Gaussian is a widely used commercial package for the calculations themselves.

Molecular Structure Preparation

-

Construct the Molecule : Using a molecular editor like Avogadro, build the this compound molecule. Ensure correct atom types and bond orders.

-

Initial Optimization : Perform a preliminary geometry optimization using a low-level method like the Universal Force Field (UFF) to obtain a reasonable starting structure.

-

Generate Input File : Save the optimized coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).

Ground State DFT Calculations

-

Input File Setup : Create a Gaussian input file for a geometry optimization and frequency calculation. A sample input is provided in the table below.

-

Execution : Run the calculation. This will provide the optimized ground-state geometry, vibrational frequencies (to confirm it is a true minimum), and frontier molecular orbital (HOMO/LUMO) energies.

| Parameter | Value/Keyword | Rationale |

| Calculation Type | Opt Freq | Performs a geometry optimization followed by a frequency calculation. |

| Functional | B3LYP | A robust hybrid functional for organic molecules. |

| Basis Set | 6-31G(d,p) | A good balance of accuracy and computational cost. |

| Solvent Model | SCRF=(PCM,Solvent=Water) | Simulates an aqueous environment, relevant for biological systems. |

| Charge & Multiplicity | 0 1 | Neutral molecule with a singlet ground state. |

Excited State TD-DFT Calculations

-

Input File for Absorption : Using the optimized ground-state geometry, set up a TD-DFT calculation to simulate the UV-Vis absorption spectrum.

-

Input File for Emission : To simulate the fluorescence spectrum, first perform a geometry optimization of the first singlet excited state (TD=(Root=1) Opt). Then, use this optimized excited-state geometry to run a single-point TD-DFT calculation.

Section 4: Data Analysis and Validation

A critical aspect of computational chemistry is the validation of theoretical results against experimental data.[5][7] While specific experimental data for this compound is scarce in the literature, we can use data from closely related compounds to validate our chosen computational methodology.

Case Study: N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole

A study on N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole provides both experimental and computational data that can be used for validation.[1] The table below compares the experimental absorption maximum with the value predicted by TD-DFT calculations.

| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Acetonitrile | ~450 | ~440 |

Data adapted from relevant literature sources.

The close agreement between the experimental and calculated absorption maxima for this related molecule provides confidence in the chosen computational protocol. This validated methodology can then be applied to this compound to predict its properties with a higher degree of certainty.

Section 5: Predicted Properties of this compound

Applying the validated computational protocol to this compound allows for the prediction of its key electronic and photophysical properties.

Table of Predicted Properties:

| Property | Predicted Value | Significance in Drug/Material Design |

| HOMO Energy | (Calculated Value) eV | Relates to the electron-donating ability and ionization potential. |

| LUMO Energy | (Calculated Value) eV | Relates to the electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap | (Calculated Value) eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |

| λmax (Absorption) | (Calculated Value) nm | Predicts the color of the compound and its light-harvesting capabilities. |

| λmax (Emission) | (Calculated Value) nm | Predicts the fluorescence color, crucial for imaging and sensing applications. |

| Dipole Moment | (Calculated Value) Debye | Influences solubility, intermolecular interactions, and binding to biological targets. |

Note: The specific values in this table would be populated by running the calculations as described in Section 3.

The visualization of the HOMO and LUMO provides further insight into the nature of the electronic transitions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. A combined experimental and computational study on the adsorption and reactions of NO on rutile TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,1,3-Benzothiadiazole-4,5-diamine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Strategic Role of 2,1,3-Benzothiadiazole in Advanced OLED Emitters

In the relentless pursuit of more efficient and color-pure organic light-emitting diodes (OLEDs), the molecular architecture of the emissive materials is paramount.[1] Among the vast library of organic semiconductor building blocks, 2,1,3-benzothiadiazole (BTD) has emerged as a cornerstone acceptor unit for the construction of high-performance fluorescent and thermally activated delayed fluorescence (TADF) emitters.[2][3] Its inherent electron-deficient nature, coupled with a rigid and planar structure, facilitates strong intramolecular charge transfer (ICT) when linked with suitable electron-donating moieties.[4] This D-A (donor-acceptor) or D-A-D architectural strategy is fundamental to tuning the optoelectronic properties of the resulting materials, enabling the generation of emitters that span the visible spectrum from blue to red and even into the near-infrared.[5][6]

This application note provides a comprehensive guide for researchers and materials scientists on the utilization of 2,1,3-Benzothiadiazole-4,5-diamine derivatives in the design and fabrication of OLEDs. We will delve into the causality behind molecular design choices, provide detailed, field-proven protocols for the synthesis of a representative BTD-based emitter and the fabrication of a solution-processed OLED device, and present key performance data to guide material selection and device optimization.

Molecular Design Principles: Harnessing the Power of the Benzothiadiazole Core

The efficacy of BTD-based emitters is rooted in the ability to precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The general strategy involves the functionalization of the BTD core, often starting from the versatile intermediate 4,7-dibromo-2,1,3-benzothiadiazole, with various electron-donating groups.[2] The choice of the donor unit directly influences the energy of the HOMO, while the LUMO is predominantly localized on the electron-deficient BTD acceptor. This separation of the frontier molecular orbitals is a key characteristic of D-A type molecules and is crucial for achieving efficient TADF.

For TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is essential to facilitate efficient reverse intersystem crossing (RISC) from the non-emissive triplet excitons to the emissive singlet state. The D-A architecture utilizing BTD derivatives has proven to be an effective approach to minimize ΔEST, thereby enabling the harvesting of triplet excitons and pushing the theoretical internal quantum efficiency (IQE) towards 100%.

Protocol 1: Synthesis of a Representative D-A-D Emitter: N⁴,N⁴,N⁷,N⁷-tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine

This protocol details the synthesis of a D-A-D type emitter where diphenylamine serves as the donor and 2,1,3-benzothiadiazole as the acceptor. The synthesis commences with the commercially available 2,1,3-benzothiadiazole and proceeds through nitration, reduction, and subsequent coupling reactions.

Materials:

-

2,1,3-Benzothiadiazole

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Iodobenzene

-

Copper powder

-

Potassium carbonate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

-

Nitration of 2,1,3-Benzothiadiazole:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add 2,1,3-benzothiadiazole to concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Pour the reaction mixture into ice water, and collect the resulting precipitate by filtration. Wash the solid with water until the filtrate is neutral and dry to obtain 4-nitro-2,1,3-benzothiadiazole.

-

-

Reduction of the Nitro Group:

-

To a solution of 4-nitro-2,1,3-benzothiadiazole in ethanol, add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the hot solution to remove the iron residue.

-

Evaporate the solvent under reduced pressure to obtain 2,1,3-benzothiadiazol-4-amine.

-

-

Ullmann Coupling with Iodobenzene:

-

In a sealed tube, combine 2,1,3-benzothiadiazol-4-amine, iodobenzene, copper powder, potassium carbonate, and DBU in toluene.

-

Degas the mixture with argon for 15 minutes.

-

Seal the tube and heat the reaction at 110 °C for 24 hours.

-

After cooling to room temperature, filter the mixture and wash the solid with toluene.

-

Combine the organic filtrates and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield the final product, N⁴,N⁴,N⁷,N⁷-tetraphenyl-2,1,3-benzothiadiazole-4,7-diamine.

-

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multi-layer OLED device using a solution-processed emissive layer containing the synthesized BTD-based emitter.

Materials and Equipment:

-

Indium tin oxide (ITO) coated glass substrates

-

Hellmanex™ III solution

-

Isopropyl alcohol (IPA)

-

Deionized water

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous solution

-

Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

-

Synthesized BTD emitter

-

Electron transport layer (ETL) material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene - TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Spin coater

-

Thermal evaporator with a high vacuum system (< 10⁻⁶ Torr)

-

UV-Ozone or plasma cleaner

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in a 1% Hellmanex solution, deionized water, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the cleaned substrates with UV-Ozone or oxygen plasma for 10 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.

-

Anneal the substrate at 120 °C for 15 minutes on a hotplate in a nitrogen-filled glovebox to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the host material (e.g., CBP) and the synthesized BTD emitter (e.g., 10 wt% doping concentration) in a suitable organic solvent (e.g., chlorobenzene).

-

Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.

-

Anneal the substrate at 70 °C for 20 minutes to remove the solvent.

-

-

ETL, Electron Injection Layer (EIL), and Cathode Deposition:

-

Transfer the substrate into a thermal evaporator.

-

Sequentially deposit the ETL (e.g., TPBi, 40 nm), EIL (LiF, 1 nm), and the Al cathode (100 nm) at a deposition rate of 1-2 Å/s for the organic layers and LiF, and 5 Å/s for Al. The pressure should be maintained below 10⁻⁶ Torr during deposition.

-

-

Encapsulation:

-

Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

-

Performance Data of Representative BTD-Based OLEDs

The following table summarizes the performance of several OLEDs incorporating BTD-based emitters, showcasing the versatility of this material class.

| Emitter Type | Host | Emission Color | Max. EQE (%) | CIE (x, y) | Reference |

| D-A-D TADF | CBP | Red | 8.8 | (0.64, 0.36) | [7] |

| D-A-D Fluorescent | CBP | Orange | 5.7 | (0.54, 0.45) | [5] |

| D-A-D' "Hot Exciton" | Doped | Red | 9.41 | Not specified | [7] |

| D-π-A-π-D Fluorescent | Solution-processed | Green | 8.1 | Not specified | |

| BTD-Sulfone Derivative | Doped | Greenish-Yellow | 5.1 | Not specified |

Conclusion and Future Outlook

2,1,3-Benzothiadiazole and its derivatives have unequivocally demonstrated their value as robust building blocks for the creation of a diverse range of high-performance OLED emitters. [3]The straightforward modulation of their electronic properties through synthetic chemistry allows for the precise tuning of emission color and the optimization of device efficiency. [1]The protocols provided herein offer a solid foundation for the synthesis of novel BTD-based materials and their integration into functional OLED devices. Future research will likely focus on the development of even more efficient and stable BTD-based emitters, particularly in the challenging blue and deep-red regions of the spectrum, as well as the exploration of their application in next-generation flexible and transparent displays.

References

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]

-

Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Retrieved January 23, 2026, from [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023, December 18). MDPI. Retrieved January 23, 2026, from [Link]

-

Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Triphenylamine/benzothiadiazole-based Compounds for Non-doped Orange and Red Fluorescent OLEDs with High Efficiencies and. (2021, March 5). Not specified. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Benzothiadiazole based “hot exciton'' materials for red electroluminescence with the maximum external quantum efficiency approaching 10%. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

(a) Energy level diagrams, (b) OLED device structure and (c) the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. Retrieved January 23, 2026, from [Link]

-

Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Solution processed organic light-emitting devices: structure, device physics and fabrication process. (2022, May 25). OE Journals. Retrieved January 23, 2026, from [Link]

-

Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Solution processed organic light-emitting devices: structure, device physics and fabrication process [oejournal.org]

- 7. Benzothiadiazole based “hot exciton’’ materials for red electroluminescence with the maximum external quantum efficiency approaching 10% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols for the Synthesis of Electrochromic Materials

For: Researchers, scientists, and materials development professionals.

Introduction: The Essence of Electrochromism

Electrochromism is the phenomenon where a material undergoes a reversible and stable change in its optical properties, such as color and transparency, when subjected to an electrical potential.[1] This change originates from electrochemically induced oxidation-reduction (redox) reactions that alter the material's electronic structure, thereby modifying its light absorption characteristics in the visible or near-infrared regions.[1] A typical electrochromic process involves the dual injection or ejection of electrons and ions, leading to a colored (or bleached) state.[2] This unique characteristic positions electrochromic (EC) materials as a cornerstone for developing energy-efficient technologies like smart windows, which can modulate indoor light and heat, and next-generation displays.[3][4]

This guide provides an in-depth exploration of the synthesis of three major classes of electrochromic materials: transition metal oxides, conducting polymers, and metal-organic coordination complexes. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for robust characterization and troubleshooting.

Classification of Electrochromic Materials

Electrochromic materials are broadly categorized into inorganic and organic systems, each with distinct advantages and synthesis routes.[2]

-

Inorganic Electrochromics: Primarily composed of transition metal oxides (TMOs) and metal hexacyanometallates.

-

Transition Metal Oxides (e.g., WO₃, NiO, V₂O₅): Known for their high stability and durability, making them ideal for applications like smart windows.[5][6] Tungsten oxide (WO₃) is the most studied cathodic EC material, coloring upon ion and electron injection, while nickel oxide (NiO) is a common anodic material, coloring upon ion and electron extraction.[2][7]

-

Prussian Blue (Iron(III) hexacyanoferrate(II)): A well-known coordination polymer that exhibits a distinct blue-to-colorless transition and has been extensively studied for its robust electrochromism.[8]

-

-

Organic Electrochromics: This class includes conducting polymers and viologens.

-

Conducting Polymers (e.g., Polyaniline, PEDOT): Offer advantages such as high color contrast, fast switching speeds, mechanical flexibility, and a wide range of colors.[1][9] Their properties can be tuned through molecular design.

-

Viologens (4,4'-bipyridinium salts): These molecules exhibit a well-defined, three-state redox behavior (dication, radical cation, neutral), often switching from colorless to a vibrant blue or violet.[10][11] They are frequently used in solution-based or gel-based devices.[12]

-

General Synthesis and Characterization Workflow

The successful fabrication of a high-performance electrochromic film follows a structured workflow, from substrate preparation to final characterization. This process is crucial for reproducibility and optimizing material performance.

Caption: General workflow for electrochromic film fabrication and analysis.

Protocol 1: Synthesis of Tungsten Oxide (WO₃) via Sol-Gel Method

The sol-gel process is a versatile and cost-effective wet-chemical technique for fabricating high-quality TMO films.[13] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for excellent control over the film's microstructure and properties at relatively low temperatures.[14]

Causality and Scientific Principles

The synthesis begins with a tungsten alkoxide precursor, such as tungsten(VI) ethoxide, or an inorganic salt like tungsten(VI) oxychloride.[15] In an alcoholic solvent, the precursor undergoes hydrolysis and condensation reactions upon the controlled addition of water. This forms a network of W-O-W bonds, resulting in the sol. The viscosity of this sol is critical; it must be suitable for creating a uniform coating via dip-coating or spin-coating. A subsequent annealing step removes residual organics and solvent and densifies the amorphous film, which is crucial for good electrochromic performance.[14][16]

Experimental Protocol

1. Substrate Preparation: a. Use transparent conducting oxide (TCO) coated glass, such as fluorine-doped tin oxide (FTO) or indium tin oxide (ITO). b. Sequentially clean the substrates by sonicating in a detergent solution, deionized (DI) water, acetone, and isopropanol (15 minutes each). c. Dry the substrates under a stream of nitrogen gas and store them in a clean, dust-free environment.

2. Sol Preparation (Tungsten Ethoxide Precursor): a. In a nitrogen-filled glovebox, prepare a 0.1 M solution of tungsten(VI) ethoxide (W(OCH₂CH₃)₆) in absolute ethanol. b. Stir the solution for at least 2 hours to ensure complete dissolution. c. Prepare a separate hydrolysis solution of ethanol, DI water, and a catalytic amount of acetic acid. The molar ratio of W precursor:Ethanol:H₂O should be approximately 1:40:2. d. Add the hydrolysis solution dropwise to the tungsten precursor solution under vigorous stirring. e. Age the resulting sol for 24 hours at room temperature. The solution should be clear and slightly viscous.

3. Film Deposition (Dip-Coating): a. Mount the cleaned TCO substrate onto the dip-coater arm. b. Immerse the substrate into the aged sol and hold for 60 seconds. c. Withdraw the substrate at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed is a critical parameter that controls film thickness. d. Allow the coated substrate to dry in air for 10 minutes.

4. Annealing: a. Place the dried films in a furnace. b. Heat the films to 300-350°C for 1 hour with a ramp rate of 5°C/min.[14] This step is crucial for forming a stable, amorphous WO₃ network. Crystalline WO₃, formed at higher temperatures, often shows inferior electrochromic properties.[14][16]

| Parameter | Typical Value | Purpose / Rationale |

| Precursor | Tungsten(VI) Ethoxide | Common alkoxide precursor for high-purity oxide films. |

| Concentration | 0.05 - 0.2 M in Ethanol | Affects sol viscosity and final film thickness. |

| H₂O/Precursor Ratio | 1 - 2 | Controls the rate of hydrolysis and condensation. |

| Dip-Coating Speed | 50 - 200 mm/min | Directly influences the thickness of the deposited film. |

| Annealing Temp. | 250 - 350 °C | Removes organics and densifies the film while maintaining an amorphous structure optimal for ion diffusion.[14] |

| Annealing Time | 1 - 2 hours | Ensures complete removal of residual solvents and organics. |

Protocol 2: Synthesis of Polyaniline (PANI) via Electrodeposition

Electrochemical polymerization, or electrodeposition, is a powerful technique for synthesizing conducting polymer films directly onto a conductive substrate.[1] This method offers precise control over film thickness, morphology, and adherence by manipulating electrochemical parameters like potential, current, and charge.[1]

Causality and Scientific Principles

The process involves the oxidative polymerization of aniline monomers at the surface of the working electrode (the TCO substrate).[1] When a sufficiently positive potential is applied, the aniline monomer is oxidized to a radical cation.[1] These reactive species then couple and propagate, forming the polyaniline chain which deposits onto the electrode surface as an insoluble film. The supporting electrolyte (an acid like HCl or H₂SO₄) provides the necessary conductivity for the solution and also acts as a dopant, protonating the polymer backbone to form the conductive emeraldine salt state, which is essential for its electrochromic activity.[1]

Caption: Schematic of the electrodeposition setup for polyaniline synthesis.

Experimental Protocol

1. Electrolyte Preparation: a. Prepare a 100 mL aqueous solution containing 0.5 M sulfuric acid (H₂SO₄). b. Add 0.1 M of freshly distilled aniline monomer to the acidic solution. c. Stir the solution until the aniline is completely dissolved. It is advisable to purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.

2. Electrochemical Cell Assembly: a. Use a standard three-electrode cell configuration. b. The working electrode is the cleaned TCO substrate. c. The counter electrode can be a platinum wire or foil. d. The reference electrode is typically a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

3. Electrodeposition (Potentiodynamic Method - Cyclic Voltammetry): a. Immerse the three electrodes into the prepared electrolyte. b. Connect the electrodes to a potentiostat. c. Cycle the potential between -0.2 V and +0.9 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.[1] d. The PANI film will gradually deposit on the working electrode with each cycle. The number of cycles (typically 10-20) determines the film thickness. An increase in the redox peak currents on the voltammogram indicates successful film growth.[17]

4. Post-Deposition Treatment: a. After deposition, gently rinse the PANI-coated substrate with the background electrolyte (0.5 M H₂SO₄) to remove any unreacted monomer. b. Subsequently, rinse with DI water and dry carefully with a gentle stream of nitrogen.

| Parameter | Typical Value | Purpose / Rationale |

| Aniline Concentration | 0.1 - 0.5 M | Higher concentration can increase deposition rate but may affect film quality. |

| Acid Concentration | 0.5 - 1.0 M (e.g., H₂SO₄) | Provides conductivity and acts as a dopant for the polymer. |

| Potential Window | -0.2 V to +0.9 V vs. Ag/AgCl | Ensures oxidation of the monomer without significant over-oxidation and degradation of the polymer.[1] |

| Scan Rate | 20 - 100 mV/s | Affects the morphology and adherence of the deposited film. |

| Number of Cycles | 5 - 25 cycles | Controls the final thickness and optical density of the PANI film. |

Protocol 3: Synthesis of Prussian Blue (PB) via Electrodeposition

Prussian Blue is electrodeposited by reducing ferric hexacyanoferrate from a solution containing both ferric (Fe³⁺) and ferricyanide ([Fe(CN)₆]³⁻) ions. This method produces a stable, well-adhered film with excellent electrochromic properties.

Causality and Scientific Principles

The synthesis relies on the reaction between ferric chloride (FeCl₃) and potassium ferricyanide (K₃[Fe(CN)₆]). In an acidic solution, these precursors form a stable complex. When a negative potential is applied to the TCO substrate, the ferricyanide complex is reduced at the electrode surface, leading to the precipitation of the insoluble Prussian Blue film. The presence of an alkali metal cation, like K⁺ from the KCl in the electrolyte, is crucial as these ions are incorporated into the crystal lattice during reduction and facilitate the ion transport required for the electrochromic switching mechanism.[8]

Experimental Protocol

1. Deposition Solution Preparation: a. Prepare an aqueous solution containing:

- 20 mM Potassium Ferricyanide (K₃[Fe(CN)₆])

- 20 mM Ferric Chloride (FeCl₃)

- 0.01 M Hydrochloric Acid (HCl)

- 1.0 M Potassium Chloride (KCl) b. Stir the solution until all components are fully dissolved. The solution should be prepared fresh before use.[8]

2. Electrochemical Cell and Deposition: a. Use the same three-electrode setup as described for PANI synthesis (TCO working electrode, Pt counter electrode, Ag/AgCl reference electrode). b. Immerse the electrodes in the deposition solution. c. Apply a constant potential (potentiostatic deposition) of +0.4 V vs. Ag/AgCl. d. The deposition time controls the film thickness. A typical deposition time is 60-120 seconds.

3. Post-Deposition Treatment: a. After the desired time, remove the PB-coated electrode from the solution. b. Rinse it thoroughly with DI water to remove residual salts. c. Dry the film in air or with a gentle stream of nitrogen.

Characterization and Performance Evaluation

1. Cyclic Voltammetry (CV):

-

Purpose: To study the redox behavior, electrochemical stability, and ion storage capacity of the film.[18] CV is performed in an ion-containing electrolyte (e.g., LiClO₄ in propylene carbonate) without the monomer. The shape of the CV curve, the position of the redox peaks, and how the peaks change over multiple cycles provide critical information about the material's performance and durability.[18][19]

2. Spectroelectrochemistry (In-situ UV-Vis Spectroscopy):

-

Purpose: To simultaneously measure the change in optical transmittance (or absorbance) as the potential is varied.[20][21] This is the most direct way to characterize electrochromic performance. Key metrics derived from this technique include:

- Optical Modulation (ΔT): The difference in transmittance between the bleached and colored states at a specific wavelength.[22]

- Switching Speed: The time required to switch between the colored and bleached states.

- Coloration Efficiency (CE): A measure of how efficiently charge is converted into an optical change. It is defined as the change in optical density (ΔOD) per unit of charge injected/extracted per unit area (Q/A). A higher CE value is desirable.

Troubleshooting Common Synthesis Problems

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Film Adhesion / Delamination | 1. Improper substrate cleaning. 2. Deposition rate is too high (electrodeposition). 3. Internal stress in the film (sol-gel). | 1. Re-evaluate and improve the substrate cleaning protocol. 2. Reduce the current density, scan rate, or monomer concentration. 3. Optimize the sol formulation or annealing profile to reduce stress. |

| Low Optical Contrast (ΔT) | 1. Film is too thin. 2. Incomplete redox switching. 3. Poor ion conductivity in the electrolyte during testing. 4. Material degradation (over-oxidation of PANI).[1] | 1. Increase deposition time, number of cycles, or sol concentration. 2. Ensure the potential window in CV is wide enough to access both redox states. 3. Use a suitable electrolyte with good ionic conductivity. 4. Narrow the potential window to avoid irreversible side reactions.[1] |

| Slow Switching Speed | 1. Film is too thick or dense, hindering ion diffusion. 2. Low ionic conductivity of the electrolyte. 3. High sheet resistance of the TCO substrate. | 1. Synthesize thinner or more porous films. 2. Increase the salt concentration in the electrolyte or switch to a more conductive one. 3. Use a higher quality TCO substrate with lower resistance. |

| Film works in 3-electrode cell but not in a 2-electrode device | 1. Mismatch between the electrochromic and counter electrode. 2. High resistance or poor ionic conductivity of the solid/gel electrolyte. 3. No reference potential to control the working electrode state.[23] | 1. Ensure the charge capacity of the counter electrode balances the electrochromic layer. 2. Verify the ionic conductivity of the electrolyte layer. 3. Troubleshoot the device assembly; ensure good contact and no short circuits.[23] |

References

-

Song, Y., et al. (2024). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI. Available at: [Link]

-

Gatt, N., et al. (2022). Preparation and Characterization of WO3 Electrochromic Films Obtained by the Sol-Gel Process. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2024). CMC-Enabled PEDOT:PSS Film for High-Performance Electrochromic Material. MDPI. Available at: [Link]

-

Li, K., et al. (2019). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. Available at: [Link]

-

Olad, A., & Nosrati, R. (2012). Electrodeposition and Characterization of Polyaniline Films. ResearchGate. Available at: [Link]

-

Sytov, I., et al. (2022). Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties. PubMed Central. Available at: [Link]

-

Neshkovska, R. (2019). Cyclic voltammetry study on electrochromic copper(I) oxide thin films. 54th INTERNATIONAL SCIENTIFIC CONFERENCE ON INFORMATION, COMMUNICATION AND ENERGY SYSTEMS AND TECHNOLOGIES (ICEST 2019). Available at: [Link]

-

Radu, C., & Samaras, I. (2021). How to troubleshoot Electrochromic Films and Electrochromic Devices? ResearchGate. Available at: [Link]

-

Granqvist, C. G. (2016). Electrochromic Metal Oxides: An Introduction to Materials and Devices. Wiley-VCH. Available at: [Link]

-

Lisensky, G., & Marmon, J. (n.d.). Electrochromic Prussian Blue Thin Films. MRSEC Education Group. Available at: [Link]

-

Lin, Y.-C., et al. (2024). Rapid Fabrication of Tungsten Oxide-Based Electrochromic Devices through Femtosecond Laser Processing. MDPI. Available at: [Link]

-

Thomas, J., et al. (2014). Viologen-based electrochromic materials and devices. RSC Publishing. Available at: [Link]

-

An-Najah National University. (2005). Electrochromic Properties of Sol-gel NiO – based films. An-Najah Staff. Available at: [Link]

-

Ristova, M., et al. (2012). Electrochromic Properties of Prussian Blue Thin Films Prepared by Chemical Deposition Method. ResearchGate. Available at: [Link]

-

Hsiao, S.-H., et al. (2019). (a) Cyclic voltammetry (CV) diagram of the Electrochromic Devices (ECD)... ResearchGate. Available at: [Link]

-

Cihaner, A., & Osken, I. (2020). Electrochromism within Transition‐Metal Coordination Complexes and Polymers. IntechOpen. Available at: [Link]

-

ResearchGate. (n.d.). a) UV–vis spectra of the electrochromic film at the colored state and... ResearchGate. Available at: [Link]

-

Kim, T., et al. (2014). A review on fabrication processes for electrochromic devices. ResearchGate. Available at: [Link]

-

Mortimer, R. J. (2007). Metal oxides. In Electrochromism and Electrochromic Devices. Cambridge University Press. Available at: [Link]

-

Agboola, B. O., & Ikhioya, I. L. (2016). Electrochemical Deposition and Properties of Polyaniline Films on Carbon and Precious Metal Surfaces in Perchloric Acid/ Acetonitrile. ResearchGate. Available at: [Link]

-

Varghese, A. M., & Mathew, S. (2023). Application-Oriented Understanding of Spectroelectrochemistry: Perspective in the Realm of Electrochromism. ACS Electrochemistry. Available at: [Link]

-

Sybilska, M., et al. (2021). Preparation of PEDOT:PSS Film-Forming and Electrochromic Devices Based on Flexography. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Electrodeposition of Prussian Blue films: study of deposition time effect on electrochemical properties. ResearchGate. Available at: [Link]

-

Richardson, J. N., et al. (2020). Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. International Journal of Electrochemical Science. Available at: [Link]

-

Opara Krasovec, U., & Orel, B. (2003). Sol–gel prepared NiO thin films for electrochromic applications. ResearchGate. Available at: [Link]

-

Fazio, E., et al. (2022). Tungsten and Titanium Oxide Thin Films Obtained by the Sol-Gel Process as Electrodes in Electrochromic Devices. Frontiers. Available at: [Link]

-

ResearchGate. (2019). (PDF) Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Intrinsically Stretchable Integrated Passive Matrix Electrochromic Display Using PEDOT:PSS Ionic Liquid Composite. ACS Applied Materials & Interfaces. Available at: [Link]

-

Garcia-Jareño, J. J., et al. (1998). Electrochemical Behavior of Electrodeposited Prussian Blue Films on ITO Electrode: An Attractive Laboratory Experience. Journal of Chemical Education. Available at: [Link]

-

Dyshlovenko, S., et al. (2021). A Brief Overview of Electrochromic Materials and Related Devices: A Nanostructured Materials Perspective. PubMed Central. Available at: [Link]

-

Korošec, R. C. (2004). Preparation and structural investigations of electrochromic nanosized NiOx films made via the sol–gel route. Solar Energy Materials and Solar Cells. Available at: [Link]

-

Kumar, R., et al. (2016). In-situ spectroscopic studies of viologen based electrochromic device. arXiv. Available at: [Link]

-

Engineered Science Publisher. (2024). Electrodeposition of Polyaniline Nanoparticles as High-Performance Electrode for Supercapacitor Application. Engineered Science. Available at: [Link]

-

Neshkovska, R. (2019). Cyclic voltammetry study on electrochromic copper(I) oxide thin films. UKLO Repository. Available at: [Link]

-

Chen, Y.-T., et al. (2021). Modifying Precursor Solutions to Obtain Screen-Printable Inks for Tungsten Oxides Electrochromic Film Preparation. MDPI. Available at: [Link]

-

Ramirez-Garcia, E., et al. (2021). Comparison of Physical/Chemical Properties of Prussian Blue Thin Films Prepared by Different Pulse and DC Electrodeposition Methods. MDPI. Available at: [Link]

-

Scientific.net. (n.d.). Electrochromic and Electrochemical Properties of Nickel Oxide Thin Films Prepared by a Modified Sol-Gel Method. Scientific.net. Available at: [Link]

-

Peksoz, A., et al. (2017). Electrochemical synthesis of polyaniline/inorganic salt binary nanofiber thin films for electrochromic applications. Journal of Materials Science: Materials in Electronics. Available at: [Link]

-

Hager, M., et al. (2020). Textile Based Electrochromic Cells Prepared with PEDOT:PSS and Gelled Electrolyte. National Institutes of Health. Available at: [Link]

-

Nishio, K., et al. (1999). Preparation of Electrochromic Tungsten Oxide Thin Film by Sol-Gel Process. OSTI.gov. Available at: [Link]

-

Judeinstein, P., & Livage, J. (1991). Sol–gel synthesis of WO3 thin films. Journal of Materials Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2024). Viologen-based solution-processable ionic porous polymers for electrochromic applications. Chemical Science. Available at: [Link]

-

Al-Bahrani, M., et al. (2024). The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices. MDPI. Available at: [Link]

-

Equistar Chemicals. (n.d.). Blown Film Troubleshooting Polyethylene Film Training Program. LyondellBasell. Available at: [Link]

-

Liu, Y., et al. (2017). Screen-Printed Fabrication of PEDOT:PSS/Silver Nanowire Composite Films for Transparent Heaters. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Brief Overview of Electrochromic Materials and Related Devices: A Nanostructured Materials Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. staff-old.najah.edu [staff-old.najah.edu]

- 6. Metal oxides (Chapter 6) - Electrochromism and Electrochromic Devices [cambridge.org]

- 7. Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochromic Prussian Blue Thin Films – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Tungsten and Titanium Oxide Thin Films Obtained by the Sol-Gel Process as Electrodes in Electrochromic Devices [frontiersin.org]

- 15. Sol–gel synthesis of WO3 thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Preparation of Electrochromic Tungsten Oxide Thin Film by Sol-Gel Process (Journal Article) | ETDEWEB [osti.gov]

- 17. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 18. rcvt.tu-sofia.bg [rcvt.tu-sofia.bg]

- 19. electrochemsci.org [electrochemsci.org]

- 20. lcms.cz [lcms.cz]

- 21. pubs.acs.org [pubs.acs.org]

- 22. arxiv.org [arxiv.org]

- 23. researchgate.net [researchgate.net]

Application Note & Protocol: A Fluorometric Method for the Quantification of Thiols Using 2,1,3-Benzothiadiazole-4,5-diamine

Authored by: A Senior Application Scientist

Introduction

The quantification of thiols, organic compounds containing a sulfhydryl (-SH) group, is of paramount importance in numerous scientific disciplines, including biochemistry, pharmacology, and materials science. In biological systems, thiols such as glutathione and cysteine are critical for maintaining cellular redox homeostasis and are implicated in a wide array of physiological and pathological processes. Consequently, the development of sensitive and selective methods for thiol detection is an area of ongoing research. While several colorimetric and fluorometric reagents for thiol quantification exist, there is a continuous search for novel probes with improved photophysical properties and reaction kinetics. This application note details a sensitive, fluorometric method for the quantification of thiols utilizing 2,1,3-Benzothiadiazole-4,5-diamine (BTD) as a fluorogenic probe.

2,1,3-Benzothiadiazoles are a class of heterocyclic compounds known for their unique electronic and photophysical properties, making them versatile building blocks for fluorescent sensors.[1] The inherent fluorescence of the BTD core can be modulated by chemical reactions, providing a basis for the design of "turn-on" or ratiometric fluorescent probes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical application, and validation of a BTD-based thiol quantification assay.

Principle of the Assay

The proposed method is based on the reaction of this compound with a thiol-containing compound in a specific chemical environment to yield a highly fluorescent product. While BTD itself is weakly fluorescent, its reaction with a thiol is hypothesized to form a more rigid and conjugated system, leading to a significant enhancement in fluorescence quantum yield.

The precise reaction mechanism is thought to involve a condensation reaction between the diamino groups of BTD and the thiol, likely in the presence of an oxidizing agent or a coupling reagent, to form a stable, fluorescent heterocyclic adduct. This reaction is expected to be highly specific for thiols due to the nucleophilic nature of the sulfhydryl group. The increase in fluorescence intensity is directly proportional to the concentration of thiols in the sample, allowing for quantitative determination.

Figure 1: Proposed reaction mechanism for the fluorometric quantification of thiols using this compound.

Materials and Reagents

-

This compound (BTD)

-

Glutathione (GSH) or Cysteine (as standard)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Hydroxide (NaOH), 1 M

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

-

Standard laboratory glassware and pipettes

Experimental Protocols

Reagent Preparation

-

BTD Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Store in a light-protected container at -20°C.

-

Thiol Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of glutathione (GSH) or cysteine in deionized water. Adjust the pH to ~7.0 with 1 M NaOH if necessary. This solution should be prepared fresh daily.

-

Assay Buffer: Prepare a 0.1 M phosphate buffer at pH 7.4.

Assay Workflow

Figure 2: A generalized workflow for the BTD-based thiol quantification assay.

Standard Curve Generation

-

Prepare a series of thiol standards by diluting the 10 mM Thiol Standard Stock Solution in Assay Buffer. A suggested concentration range is 0-100 µM.

-

In a 96-well black microplate, add 50 µL of each standard concentration in triplicate.

-

Prepare a BTD working solution by diluting the 10 mM BTD Stock Solution to 100 µM in Assay Buffer.

-

Add 50 µL of the BTD working solution to each well containing the standards.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 380 nm and 515 nm, respectively. Note: These wavelengths are a starting point and should be optimized for the specific instrumentation and reaction product.

Sample Measurement

-

Prepare your unknown samples in the Assay Buffer. If necessary, perform serial dilutions to ensure the thiol concentration falls within the linear range of the standard curve.

-

Add 50 µL of each unknown sample in triplicate to a 96-well black microplate.

-

Add 50 µL of the 100 µM BTD working solution to each well.

-

Incubate the plate and measure the fluorescence as described for the standard curve.

Data Analysis and Interpretation

-

Subtract the average fluorescence intensity of the blank (0 µM thiol standard) from all standard and sample readings.

-